molecular formula C18H18N2O2 B1630165 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 847555-93-5

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Cat. No. B1630165
Key on ui cas rn: 847555-93-5
M. Wt: 294.3 g/mol
InChI Key: UMLLCOYGUHIBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795267B2

Procedure details

Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one (65 g, 0.16 mol) was dissolved in 1,2-dichloroethane (300 mL). 1-Chloroethyl chloroformate (22 mL, 0.2 mol) was added thereto, and the mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and then methanol (300 mL) was added thereto. The mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and to the residue was added ethyl acetate (500 mL) to obtain powder. The obtained powder was collected by filtration, washed with ethyl acetate, and dried under reduced pressure. To the obtained powder (54 g) were added an aqueous saturated sodium hydrogen carbonate solution (500 mL) and ethyl acetate (500 mL), and the process of phase separation was performed. The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was recrystallized from diethyl ether and the resulting crystals (42 g) were recrystallized from ethyl acetate again to obtain the title compound (38 g, yield 78%). 1H NMR of the above obtained compound corresponded with the compound obtained in Reference Example 2.
Name
Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
CC1C=CC(C[N:9]2[CH2:14][CH2:13][N:12]3[C:15](=[O:30])[O:16][C:17]([C:24]4[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=4)([C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)[CH:11]3[CH2:10]2)=CC=1.ClC(OC(Cl)C)=O>ClCCCl>[C:24]1([C:17]2([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:11]3[CH2:10][NH:9][CH2:14][CH2:13][N:12]3[C:15](=[O:30])[O:16]2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
65 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CN1CC2N(CC1)C(OC2(C2=CC=CC=C2)C2=CC=CC=C2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
methanol (300 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
to obtain powder
FILTRATION
Type
FILTRATION
Details
The obtained powder was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained powder (54 g) were added an aqueous saturated sodium hydrogen carbonate solution (500 mL) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
the process of phase separation
WASH
Type
WASH
Details
The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
the resulting crystals (42 g) were recrystallized from ethyl acetate again

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OC(N2C1CNCC2)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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